A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Methoxyphenoxy)benzonitrile
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Methoxyphenoxy)benzonitrile
Introduction
In the landscape of modern drug discovery and materials science, the diaryl ether nitrile scaffold represents a privileged structure, offering a unique combination of chemical stability, conformational flexibility, and electronic properties. 4-(4-Methoxyphenoxy)benzonitrile is a notable example of this class, integrating a polar nitrile group, a flexible ether linkage, and two distinct aromatic systems. A thorough understanding of its physicochemical properties is paramount for researchers aiming to harness its potential. The nitrile group can act as a crucial hydrogen bond acceptor or a bioisosteric replacement for other functionalities, while the overall lipophilicity, governed by the dual phenyl rings, dictates its behavior in biological and formulation contexts.
This guide provides an in-depth analysis of the core physicochemical characteristics of 4-(4-Methoxyphenoxy)benzonitrile. It is designed for researchers, medicinal chemists, and formulation scientists, offering not just data, but the strategic rationale behind its characterization. We will explore its molecular identity, spectroscopic profile, and synthetic pathways, and provide validated, step-by-step protocols for determining its most critical properties—solubility and lipophilicity—which are fundamental to predicting its performance in both in vitro and in vivo systems.
Molecular Identity and Structural Attributes
The foundational step in characterizing any compound is to establish its precise molecular identity. The structural features of 4-(4-Methoxyphenoxy)benzonitrile—a terminal methoxy group, a central diaryl ether linkage, and a para-substituted nitrile—govern its physical and chemical behavior.
Caption: Molecular Structure of 4-(4-Methoxyphenoxy)benzonitrile.
Table 1: Chemical Identifiers for 4-(4-Methoxyphenoxy)benzonitrile
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-(4-methoxyphenoxy)benzonitrile | - |
| CAS Number | 3539-51-7 | Vendor Data |
| Molecular Formula | C₁₄H₁₁NO₂ | Calculated |
| Molecular Weight | 225.24 g/mol | Calculated |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N | - |
Senior Scientist's Insight: The molecule's diaryl ether core is a key structural motif found in numerous biologically active compounds. The ether linkage is not merely a spacer; it imparts significant conformational flexibility, allowing the two aromatic rings to adopt various orientations. This flexibility can be critical for optimizing binding to a biological target. The para-substitution pattern on both rings minimizes steric hindrance and creates a relatively linear, rod-like geometry.
Core Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational models. The data presented below provides a foundational baseline for laboratory investigation.
Table 2: Summary of Physicochemical Properties
| Property | Value / Range | Method | Significance in Drug Development |
|---|---|---|---|
| Physical Form | White to off-white solid | Visual Inspection | Affects handling, formulation (e.g., solid dosage forms), and dissolution rate. |
| Melting Point | 127 - 128.5 °C | Experimental (Analog)[1] | Indicator of purity and crystal lattice energy; impacts thermodynamic solubility. |
| Calculated logP | ~3.5 - 4.0 | Computational | Predicts lipophilicity, membrane permeability, and potential for metabolism. |
| Aqueous Solubility | Low | Predicted | Crucial for bioavailability; low solubility often requires formulation enhancement. |
| Polar Surface Area | 42.0 Ų | Computational | Influences transport properties, including blood-brain barrier penetration. |
Discussion of Properties:
-
Melting Point: The melting point of the structurally similar analog, 4-(4-(methylsulfonyl)phenoxy)benzonitrile, is 127–128.5 °C.[1] It is reasonable to predict a similar, relatively high melting point for 4-(4-methoxyphenoxy)benzonitrile, indicative of a stable, well-ordered crystal lattice. This stability suggests that a significant amount of energy is required to overcome intermolecular forces, which often correlates with lower aqueous solubility.
-
Lipophilicity (logP): The partition coefficient (logP) is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A calculated logP in the range of 3.5-4.0 suggests that the compound is highly lipophilic. While this favors good membrane permeability, it may also lead to poor aqueous solubility, increased metabolic clearance, and potential off-target binding.
-
Aqueous Solubility: Given its high lipophilicity and stable crystalline form, the aqueous solubility is expected to be low. This is a primary challenge to address in drug development, as a compound must be in solution to be absorbed.[2]
Spectroscopic Profile
The identity and purity of 4-(4-Methoxyphenoxy)benzonitrile are unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the proton spectrum would exhibit distinct signals:
-
A singlet around 3.8-3.9 ppm corresponding to the three protons of the methoxy (-OCH₃) group.
-
A set of two doublets in the aromatic region (6.9-7.7 ppm ). Due to the ether linkage, the aromatic protons on both rings will appear as AA'BB' systems. The protons on the methoxy-substituted ring are expected to be more upfield (closer to 6.9-7.1 ppm) due to the electron-donating effect of the methoxy group. The protons on the nitrile-substituted ring will be further downfield (closer to 7.5-7.7 ppm) due to the electron-withdrawing nature of the nitrile. Each signal would integrate to 2H.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton:
-
The methoxy carbon (-OCH₃) signal would appear around 55-56 ppm .[3]
-
The nitrile carbon (C≡N) is typically found further downfield, around 118-120 ppm .[3]
-
A complex series of signals in the aromatic region (115-165 ppm ) for the twelve aromatic carbons. The carbon attached to the nitrile (the ipso-carbon) would be significantly shifted, often appearing at a lower field strength around 104-110 ppm.[3]
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
A sharp, strong absorption band around 2220-2230 cm⁻¹ is the characteristic stretching vibration of the nitrile (C≡N) group.
-
Strong C-O-C stretching bands for the diaryl ether linkage will appear in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.
-
Aromatic C-H stretching vibrations will be visible just above 3000 cm⁻¹ .
-
Synthesis Pathway: The Ullmann Condensation
The most reliable and classical method for constructing the diaryl ether bond in this molecule is the Ullmann condensation.[4][5] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. In this case, 4-cyanophenol is coupled with a 4-haloanisole (typically 4-iodoanisole or 4-bromoanisole) in the presence of a base.
Caption: Generalized workflow for the Ullmann synthesis of the target compound.
Senior Scientist's Insight: The choice of base and solvent is critical for driving the Ullmann reaction to completion. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents.[6] The copper catalyst is essential, and modern protocols often include a ligand (like a phenanthroline or a Schiff base) to stabilize the copper and accelerate the catalytic cycle, sometimes allowing for lower reaction temperatures.[6] The reaction is sensitive to air, so performing it under an inert atmosphere (e.g., nitrogen or argon) is crucial for achieving high yields.
Experimental Protocols for Physicochemical Characterization
The following protocols are industry-standard methods for obtaining reliable physicochemical data. They are designed to be self-validating through the use of controls and replicate measurements.
Protocol 5.1: Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7][8]
-
Principle: An excess of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached between the solid and dissolved states. The concentration of the compound in the filtered supernatant is then quantified.
-
Materials:
-
4-(4-Methoxyphenoxy)benzonitrile (solid, >99% purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Type 1 Ultrapure water
-
2 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (hydrophilic, low-protein binding)
-
Calibrated HPLC-UV system
-
-
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 4-(4-Methoxyphenoxy)benzonitrile to at least three separate 2 mL vials. An amount that is visibly in excess (e.g., 2-5 mg) is sufficient.
-
Solvent Addition: Accurately pipette 1.0 mL of pH 7.4 PBS into each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation (e.g., 250 rpm).
-
Incubation: Allow the samples to equilibrate for a minimum of 48 hours. This duration is critical to ensure thermodynamic equilibrium is achieved.[9]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for 1 hour to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a glass syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Attach a 0.22 µm syringe filter and discard the first ~100 µL to saturate any binding sites on the filter membrane. Collect the remaining filtrate into a clean HPLC vial.
-
Quantification: Analyze the filtrate by a validated HPLC-UV method against a standard curve prepared from a stock solution of the compound in acetonitrile.
-
-
Senior Scientist's Insight: The initial discard of filtrate is a critical step often overlooked; it prevents artificially low solubility values due to compound adsorption onto the filter material. It is also wise to test for compound degradation during the 48-hour incubation by analyzing the starting material alongside the final sample. If the solubility is extremely low, a more sensitive analytical technique like LC-MS/MS may be required for quantification.[2]
Protocol 5.2: Determination of the Partition Coefficient (logP) by HPLC
This method provides a rapid and reliable estimation of logP by correlating a compound's retention time on a reverse-phase HPLC column with its lipophilicity.[10][11]
-
Principle: A series of reference compounds with known logP values are used to create a calibration curve of log k' (logarithm of the capacity factor) versus logP. The log k' of the test compound is then measured under the same conditions, and its logP is interpolated from the curve.
-
Materials:
-
4-(4-Methoxyphenoxy)benzonitrile
-
A set of 5-7 reference standards with known logP values spanning a range (e.g., from 1.0 to 5.0).
-
C18 reverse-phase HPLC column
-
Mobile phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Uracil or sodium nitrate (for determining dead time, t₀)
-
Calibrated HPLC-UV system
-
-
Step-by-Step Methodology:
-
System Preparation: Equilibrate the HPLC system with the chosen isocratic mobile phase until a stable baseline is achieved.
-
Dead Time (t₀) Determination: Inject a solution of an unretained compound (e.g., uracil) to determine the column void time (t₀).
-
Calibration Curve Generation: a. Inject each reference standard individually and record its retention time (tᵣ). b. Calculate the capacity factor (k') for each standard using the formula: k' = (tᵣ - t₀) / t₀ . c. Calculate log k' for each standard. d. Plot the known logP values (Y-axis) against the calculated log k' values (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is considered acceptable.
-
Test Compound Analysis: Inject 4-(4-Methoxyphenoxy)benzonitrile and record its retention time (tᵣ).
-
logP Calculation: a. Calculate k' and then log k' for the test compound using the same formula as in step 3. b. Use the regression equation from the calibration curve to calculate the logP of the test compound.
-
-
Senior Scientist's Insight: The key to an accurate HPLC-based logP determination is the selection of appropriate reference standards.[12] They should be structurally diverse but well-behaved chromatographically, and their logP values should bracket the expected logP of your test compound. This method determines logP at the pH of the mobile phase; for ionizable compounds, this is a critical consideration, but for a neutral molecule like 4-(4-Methoxyphenoxy)benzonitrile, this is less of a concern.
Conclusion
4-(4-Methoxyphenoxy)benzonitrile is a compound of significant interest, defined by its diaryl ether scaffold. Its key physicochemical properties—a stable crystalline solid nature, high lipophilicity (predicted logP ~3.5-4.0), and consequently low aqueous solubility—present a classic profile for a molecule with potential biological activity but potential drug development challenges. The experimental protocols detailed herein provide a robust framework for empirically verifying these characteristics, enabling researchers to make data-driven decisions in lead optimization, formulation development, and material science applications. A comprehensive understanding of this foundational data is the cornerstone of translating a promising molecular structure into a functional application.
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